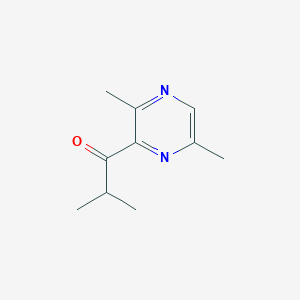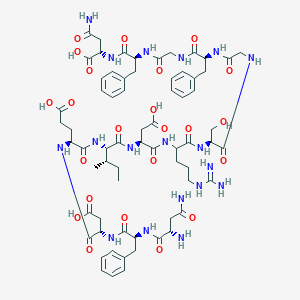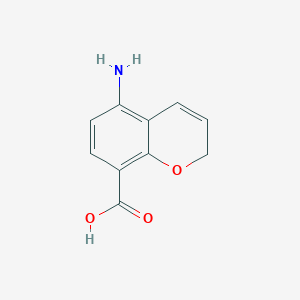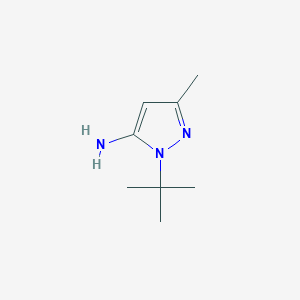
2-Iodo-5-méthoxyaniline
Vue d'ensemble
Description
2-Iodo-5-methoxyaniline is a chemical compound with the molecular formula C7H8INO . It is used in scientific research and experiments.
Synthesis Analysis
The synthesis of 2-Iodo-5-methoxyaniline has been reported in the literature. For instance, an enantioselective total synthesis of spirotryprostatin A was achieved in 15 steps with a 7.4% total yield from commercially available 2-iodo-5-methoxyaniline and γ-butyrolactone . Another synthesis method involves a copper-catalyzed cascade reaction of o-iodoaniline derivatives with alkynone to introduce the quaternary carbon stereocenter and an aza-Michael tandem reaction to construct the spiro[pyrrolidine-3,3’-oxindole] moiety .
Molecular Structure Analysis
The molecular structure of 2-Iodo-5-methoxyaniline consists of a benzene ring substituted with an iodine atom at the 2-position and a methoxy group at the 5-position . The molecular weight of the compound is 249.05 g/mol .
Chemical Reactions Analysis
In the context of chemical reactions, 2-Iodo-5-methoxyaniline has been used as a starting material in the synthesis of spirotryprostatin A . The compound undergoes a copper-catalyzed cascade reaction with alkynone to introduce a quaternary carbon stereocenter .
Applications De Recherche Scientifique
Pharmacologie
La 2-Iodo-5-méthoxyaniline est utilisée dans la recherche pharmacologique comme précurseur pour la synthèse de divers composés. Ses groupes iodo et méthoxy sont précieux pour créer des molécules ciblées qui peuvent interagir avec les systèmes biologiques, ce qui pourrait conduire à de nouvelles découvertes de médicaments .
Synthèse organique
En chimie organique, la this compound sert de brique de construction polyvalente. Elle est particulièrement utile dans les réactions de couplage croisé, telles que les réactions de Suzuki et de Buchwald-Hartwig, pour créer des structures organiques complexes. La réactivité de ce composé due à l’atome d’iode en fait un candidat pour la construction de molécules biologiquement actives .
Science des matériaux
Les chercheurs en science des matériaux explorent l’utilisation de la this compound pour créer de nouveaux matériaux. Son incorporation dans les polymères ou les petites molécules peut conduire à des matériaux ayant des propriétés électriques ou optiques uniques, qui pourraient être appliquées à l’électronique ou à la photonique .
Chimie analytique
En chimie analytique, la this compound peut être utilisée comme étalon ou réactif dans diverses méthodes analytiques. Sa signature spectroscopique distincte aide à l’identification et à la quantification des substances dans des mélanges complexes .
Sciences de l’environnement
Les applications environnementales de la this compound comprennent son utilisation comme traceur ou marqueur pour étudier les schémas de pollution. Sa stabilité et sa détectabilité dans les échantillons environnementaux en font un candidat pour la surveillance des contaminants environnementaux .
Recherche en biochimie
En biochimie, la this compound est utilisée dans la recherche en protéomique et en génomique. Elle peut être utilisée pour modifier les protéines ou les acides nucléiques, permettant aux scientifiques d’explorer la structure et la fonction de ces biomolécules plus en détail .
Recherche agricole
Le rôle de ce composé dans la recherche agricole est en train d’émerger, avec des utilisations potentielles dans le développement de nouveaux pesticides ou régulateurs de croissance. Sa structure chimique pourrait être modifiée pour interagir avec des cibles biologiques spécifiques dans les ravageurs ou les cultures, conduisant à des pratiques agricoles améliorées .
Nanotechnologie
Enfin, dans le domaine de la nanotechnologie, la this compound pourrait être utilisée pour synthétiser des nanoparticules ayant des propriétés spécifiques. Ces nanoparticules pourraient être appliquées dans des domaines tels que la délivrance de médicaments, l’imagerie ou comme catalyseurs dans les réactions chimiques .
Safety and Hazards
2-Iodo-5-methoxyaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propriétés
IUPAC Name |
2-iodo-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDBBGSUZRDOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456690 | |
| Record name | 2-Iodo-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153898-63-6 | |
| Record name | 2-Iodo-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

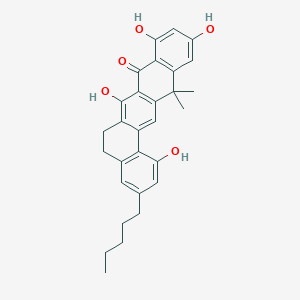
![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)




